![molecular formula C14H10N2O5 B12560838 2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid CAS No. 188771-76-8](/img/structure/B12560838.png)
2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and an amino group attached to a benzoic acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid typically involves the condensation reaction between 2-hydroxy-5-aminobenzoic acid and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a diamino derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diamino derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Applications De Recherche Scientifique
2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid
- 5-Hydroxy-2-{[(2E,4E)-5-(4-hydroxyphenyl)-2,4-pentadienoyl]amino}benzoic acid
- 2-Hydroxy-5-Amino-N-(2-carboxy-4-aminophenyl)benzoic Acid
Uniqueness
2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
188771-76-8 |
|---|---|
Formule moléculaire |
C14H10N2O5 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
2-hydroxy-5-[(4-nitrophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10N2O5/c17-13-6-3-10(7-12(13)14(18)19)15-8-9-1-4-11(5-2-9)16(20)21/h1-8,17H,(H,18,19) |
Clé InChI |
ZHQVYBYGNKXBNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
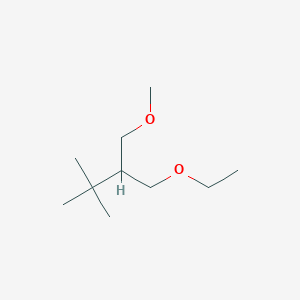
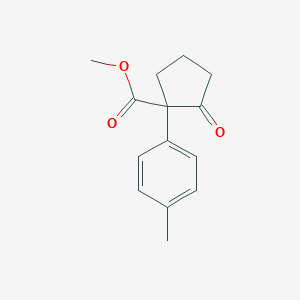
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)

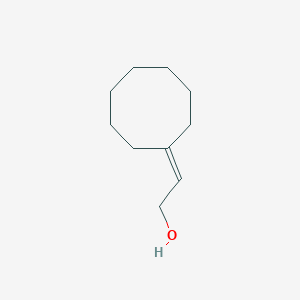
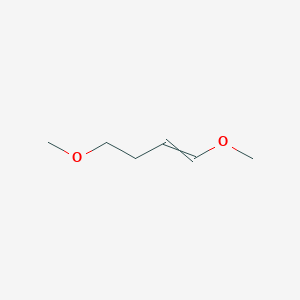
![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
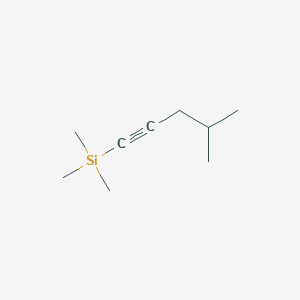
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)
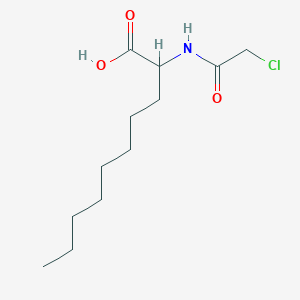
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
